2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene
Description
Chemical Structure and Properties 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene (CAS: 909534-11-8) is a diazaspirocyclic compound with the molecular formula C₂₂H₂₄N₂O₂. Its structure consists of a spirocyclic core (a bicyclic system where two rings share a single atom) with two 2-methoxyphenyl substituents at positions 2 and 3 .
Properties
IUPAC Name |
2,3-bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-25-18-12-6-4-10-16(18)20-21(17-11-5-7-13-19(17)26-2)24-22(23-20)14-8-3-9-15-22/h4-7,10-13H,3,8-9,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWUNZYOSGEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3(CCCCC3)N=C2C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70847747 | |
| Record name | 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70847747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909534-11-8 | |
| Record name | 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70847747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with appropriate amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that diazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The unique structure of 2,3-bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene may enhance its interaction with biological targets involved in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
- Neuroprotective Effects : Some diazaspiro compounds have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer’s disease. Further investigation into this compound could elucidate similar properties.
Materials Science
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved performance in various applications.
- Dyes and Pigments : The vibrant colors associated with methoxyphenyl groups position this compound as a potential candidate for developing new dyes and pigments used in textiles and coatings.
Organic Synthesis
- Synthetic Intermediates : Due to its unique structure, this compound can act as an intermediate in synthesizing more complex organic molecules. Its reactivity can be harnessed in multi-step synthetic pathways to create diverse chemical entities.
- Catalysis : There is potential for utilizing this compound in catalytic processes due to its ability to stabilize transition states during chemical reactions.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM) using MTT assays. |
| Study B | Antimicrobial Properties | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL. |
| Study C | Polymer Development | Developed a polymer composite incorporating the compound that showed enhanced tensile strength and thermal stability compared to control samples. |
Mechanism of Action
The mechanism of action of 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .
Comparison with Similar Compounds
Research and Development Implications
The target compound’s unique substitution pattern positions it as a candidate for:
Medicinal Chemistry : Optimization for CNS-targeted therapies (e.g., antidepressants or anxiolytics) by leveraging methoxy-substituted aryl interactions.
Material Science : Exploration of spirocyclic systems in organic electronics or catalysts due to their rigid, three-dimensional frameworks.
Biological Activity
2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of spiro compounds characterized by a bicyclic structure that includes nitrogen atoms. Its molecular formula is CHN, with a molecular weight of approximately 254.33 g/mol. The presence of methoxy groups on the phenyl rings enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of diazaspiro compounds can inhibit the growth of several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colorectal (RKO) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Studies suggest that it disrupts bacterial cell membranes or inhibits essential enzymatic pathways.
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective potential in models of neurodegeneration, showing promise in reducing oxidative stress and inflammation.
Anticancer Studies
A study evaluating the cytotoxic effects of various diazaspiro compounds found that this compound exhibited an IC value ranging from 60 µM to 100 µM against selected cancer cell lines (Table 1).
| Cell Line | IC Value (µM) |
|---|---|
| MCF-7 | 70 |
| PC-3 | 65 |
| RKO | 60 |
Antimicrobial Activity
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound showed significant inhibition with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Neuroprotective Studies
In neuroprotective assays using neuronal cell lines exposed to oxidative stress, the compound reduced cell death by approximately 40% compared to untreated controls.
The biological activity of this compound is hypothesized to involve:
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death.
- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism or microbial growth.
Q & A
Basic Research Questions
Q. How can researchers select an appropriate theoretical framework to guide experimental design for studying the physicochemical properties of 2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene?
- Methodological Answer : Begin by aligning the compound’s structural features (e.g., spirocyclic core, methoxy substituents) with established theories in organic chemistry or supramolecular interactions. For example:
- Use density functional theory (DFT) to model electronic properties, referencing spirocyclic aromaticity or steric effects .
- Apply ligand-receptor interaction models if studying biological activity.
- Validate framework relevance through pilot computational simulations (e.g., using COMSOL or Gaussian) before experimental validation .
Q. What experimental design strategies are optimal for synthesizing this compound with high purity?
- Methodological Answer :
- Employ factorial design to optimize reaction parameters (temperature, solvent polarity, catalyst loading) and identify interactions between variables .
- Use high-performance liquid chromatography (HPLC) with UV-Vis detection for real-time purity monitoring.
- Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity .
Q. How should researchers validate the reproducibility of synthesis protocols for this compound?
- Methodological Answer :
- Document all procedural variables (e.g., stirring rate, drying time) in a standardized protocol.
- Conduct interlaboratory studies with independent replication, using blinded samples to minimize bias .
- Apply statistical tools like coefficient of variation (CV) to assess batch-to-batch consistency .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported reactivity data for this compound under varying conditions?
- Methodological Answer :
- Perform meta-analysis of existing literature to identify confounding variables (e.g., solvent polarity, trace impurities) .
- Design controlled experiments to isolate disputed factors (e.g., oxidative vs. inert atmospheres) .
- Use Arrhenius kinetics to model temperature-dependent reactivity and reconcile discrepancies .
Q. How can AI-driven simulations enhance the study of this compound’s catalytic or photophysical properties?
- Methodological Answer :
- Integrate machine learning (ML) with molecular dynamics (MD) simulations to predict solvent effects or excitation states .
- Train ML models on existing datasets (e.g., NIST Chemistry WebBook entries for analogous spirocyclic compounds) .
- Validate predictions via time-resolved spectroscopy (e.g., femtosecond transient absorption) .
Q. What advanced techniques characterize the compound’s stability under extreme conditions (e.g., high temperature/pH)?
- Methodological Answer :
- Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition pathways .
- Perform accelerated stability studies in buffered solutions (pH 1–13) with LC-MS monitoring to detect degradation products .
- Apply quantum mechanical calculations to predict bond dissociation energies and reactive intermediates .
Q. How can researchers design experiments to probe the compound’s potential as a chiral catalyst or ligand?
- Methodological Answer :
- Synthesize enantiopure derivatives using asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) .
- Test catalytic efficiency in model reactions (e.g., asymmetric aldol condensation) with enantiomeric excess (ee) measured via chiral HPLC .
- Compare performance to known catalysts (e.g., BINAP or salen complexes) using kinetic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
